molecular formula C9H6Cl2F4O B14032208 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol

2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14032208
M. Wt: 277.04 g/mol
InChI Key: ODSUAHFODPRGHC-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H6Cl2F4O It is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol typically involves multiple steps. One common method includes the reaction of a compound containing a trifluoromethyl group with a chlorinated phenyl derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of phase transfer catalysts and polar solvents can enhance the reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce a hydrocarbon derivative .

Scientific Research Applications

2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chlorine and fluorine atoms in 2,2-Dichloro-1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol provides distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it particularly valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H6Cl2F4O

Molecular Weight

277.04 g/mol

IUPAC Name

2,2-dichloro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H6Cl2F4O/c10-8(11)7(16)5-2-1-4(12)3-6(5)9(13,14)15/h1-3,7-8,16H

InChI Key

ODSUAHFODPRGHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(C(Cl)Cl)O

Origin of Product

United States

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